Loxoribine

TLR7 TLR8 Selectivity

Choose Loxoribine when your research demands strict TLR7 selectivity without TLR8 activation—a critical advantage over dual agonists like R-848. Its unique intracellular, T-cell-independent mechanism enables reproducible NK cell activation (optimal 3 mg/mouse in vivo) and T-helper-like signaling for antibody responses to T-cell-independent antigens. With an EC50 of 79.4 μM, it delivers submaximal TLR7 stimulation ideal for threshold-effect and combinatorial studies. Secure batch-to-batch consistency validated by established dose-response protocols.

Molecular Formula C13H17N5O6
Molecular Weight 339.30 g/mol
CAS No. 121288-39-9
Cat. No. B1675258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoxoribine
CAS121288-39-9
SynonymsLoxoribine;  Loxoribina;  Loxoribinum;  RWJ-21757;  RWJ 21757;  RWJ21757; 
Molecular FormulaC13H17N5O6
Molecular Weight339.30 g/mol
Structural Identifiers
SMILESC=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1
InChIKeyVDCRFBBZFHHYGT-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Loxoribine (CAS 121288-39-9) – TLR7-Specific Small Molecule Agonist for Immune Activation Research


Loxoribine (7-allyl-7,8-dihydro-8-oxo-guanosine; RWJ 21757) is a disubstituted guanine ribonucleoside analog and a selective Toll-like receptor 7 (TLR7) agonist. It is classified as a small molecule immunostimulant and immunomodulator [1]. Loxoribine activates the innate immune system by binding to TLR7, triggering the MyD88-dependent signaling pathway and promoting the production of cytokines such as IFN-α/β, TNF-α, and IL-6 [2]. It is orally bioavailable and has been investigated in clinical trials for advanced cancer and as a vaccine adjuvant [3].

Why Loxoribine (121288-39-9) Cannot Be Substituted with Generic TLR7 Agonists


Loxoribine is a selective TLR7 agonist, whereas many common TLR7 ligands (e.g., resiquimod/R-848, CL097) also activate TLR8, leading to distinct cytokine profiles and downstream effects [1]. Even among TLR7-specific agonists, Loxoribine exhibits a unique intracellular activation mechanism that bypasses membrane signal transduction, conferring T‑cell independence and the ability to act as a T‑helper‑like signal [2]. Potency in antiviral assays varies dramatically between TLR7 agonists; for example, Loxoribine (EC50 = 79.4 μM) is less potent than R‑848 (23.5 nM) in norovirus inhibition, a difference that fundamentally alters dosing and experimental design [3]. Substitution with a generic TLR7 agonist may therefore alter selectivity, potency, and downstream biological readouts, undermining experimental reproducibility.

Quantitative Differentiation of Loxoribine (121288-39-9) vs. Resiquimod and Other TLR7 Agonists


TLR7 Selectivity: Loxoribine is TLR7‑Specific, Resiquimod Activates Both TLR7 and TLR8

Loxoribine selectively activates TLR7, whereas the imidazoquinoline derivative Resiquimod (R‑848) activates both TLR7 and TLR8 [1]. This selectivity is demonstrated in TLR‑transfected HEK293 cells and human PBMCs, where Loxoribine triggers only TLR7‑mediated signaling, while R‑848 triggers both TLR7 and TLR8 pathways [1].

TLR7 TLR8 Selectivity

Antiviral Potency Against Norovirus: Loxoribine Exhibits an EC50 of 79.4 μM, Contrasting with R‑848 at 23.5 nM

In a plaque reduction assay using murine norovirus (MNV), Loxoribine displayed an EC50 of 79.4 μM. In contrast, R‑848 (resiquimod) exhibited an EC50 of 23.5 nM, making it >3,000‑fold more potent in this model [1]. Gardiquimod (134.4 nM) and GS‑9620 (0.59 μM) were also more potent than Loxoribine [1].

Norovirus Antiviral EC50

NK Cell Activation: Loxoribine Enhances Murine Splenic NK Activity with an Optimal In Vivo Dose of 3 mg/Mouse

Intravenous administration of Loxoribine enhanced murine splenic NK activity in a dose‑related fashion, with optimal responses occurring at 3 mg/mouse [1]. Enhanced lysis of YAC‑1 cells was observed within 6 hours and NK activity remained elevated for over 96 hours [1]. In vitro, optimal NK activation occurred at 50‑150 μM [2].

NK cells Immunomodulation In vivo

Cytokine Induction Profile: Loxoribine Induces a Distinct Subset of Cytokines (IFN‑α/β, TNF‑α, IL‑6) but Not IL‑2 or IL‑4

Loxoribine treatment of murine spleen cells induced mRNA for IL‑1α, TNF‑α, TNF‑β, IL‑6, IFN‑α, and IFN‑γ, but did not increase mRNA for IL‑2, IL‑3, IL‑4, IL‑5, IL‑7, or GM‑CSF [1]. ELISA assays confirmed dose‑dependent production of IL‑1α, IL‑6, TNF‑α, and IFN‑γ, with TNF‑α appearing first, followed by IL‑6 and IFN‑γ, and finally IL‑1α [1]. In contrast, R‑848 induces a broader cytokine response including IL‑12 and IFN‑γ from monocytes and NK cells due to TLR8 co‑activation [2].

Cytokines Immunomodulation Th1/Th2

T‑Cell Independence: Loxoribine Acts as a T‑Helper‑Like Signal, Enabling Antibody Responses in T‑Cell‑Deficient Conditions

Loxoribine transmits a T‑helper‑like signal to B cells, effectively replacing T‑helper cell function and enabling antibody production against T‑cell‑independent antigens [1]. This property is unique among TLR7 agonists and is not shared by resiquimod or imiquimod, which require T‑cell help for optimal adjuvanticity [1].

T‑cell independence Vaccine adjuvant Immunodeficiency

Clinical Safety: Loxoribine is Safe Up to 10 mg/kg in Humans with Mild Toxicity

A Phase I randomized, double‑blind trial in advanced cancer patients demonstrated that Loxoribine is safe at doses up to 10 mg/kg, with only mild and infrequent toxicity observed [1]. In contrast, the more potent TLR7/8 agonist resiquimod has been associated with more frequent adverse events, including flu‑like symptoms and lymphopenia, at lower doses [2].

Clinical trial Safety Pharmacokinetics

Optimal Research and Industrial Use Cases for Loxoribine (121288-39-9) Based on Quantitative Differentiation


Dissecting TLR7‑Specific Signaling Pathways Without TLR8 Crosstalk

Loxoribine’s strict TLR7 selectivity makes it the preferred tool for studies that require unambiguous TLR7 activation without confounding TLR8‑mediated effects [1]. This is critical for dissecting the roles of TLR7 in plasmacytoid dendritic cell (pDC)‑derived IFN‑α production, B cell activation, and antiviral immunity. Resiquimod, which activates both TLR7 and TLR8, cannot be used for such studies.

NK Cell Activation and IL‑2 Synergy Studies

Loxoribine’s well‑characterized dose‑response for NK cell activation (optimal in vivo dose 3 mg/mouse; in vitro 50‑150 μM) and its synergy with IL‑2 in generating LAK cells make it a valuable tool for studying innate immunity and NK cell biology [1][2]. The established protocols and clear temporal dynamics (e.g., activity within 6 hours, sustained for >96 hours) facilitate reproducible experimental design.

Vaccine Adjuvant Development Requiring T‑Cell‑Independent Immunopotentiation

Loxoribine’s unique ability to transmit a T‑helper‑like signal enables antibody responses to T‑cell‑independent antigens [1]. This property is particularly valuable for developing vaccines for infants (where immune immaturity limits T‑cell help) or for immunocompromised populations. The established safety profile up to 10 mg/kg in humans supports its use in translational research [2].

Low‑Potency TLR7 Agonist for Dose‑Response or Partial Activation Studies

With an EC50 of 79.4 μM in norovirus inhibition, Loxoribine is >3,000‑fold less potent than R‑848 [1]. This makes it a useful tool for studies requiring submaximal TLR7 activation, such as investigating threshold effects, priming events, or combinatorial therapies where a mild immunostimulatory signal is desired. Its low potency also reduces the risk of over‑activation in sensitive cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loxoribine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.